molecular formula C14H20O6 B1198411 Diglycidyl 1,2-cyclohexanedicarboxylate CAS No. 5493-45-8

Diglycidyl 1,2-cyclohexanedicarboxylate

Cat. No.: B1198411
CAS No.: 5493-45-8
M. Wt: 284.3 g/mol
InChI Key: XFUOBHWPTSIEOV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diglycidyl 1,2-cyclohexanedicarboxylate, also known as bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate, is primarily used in the field of materials science and biotechnology . It has been utilized as a reactive crosslinking reagent in the synthesis of nanoparticles, particularly those made from polyethylenimines (PEIs) . These nanoparticles are efficient carriers of DNA, making them useful in non-viral gene delivery applications .

Mode of Action

The compound acts as a crosslinking agent, reacting with branched polyethylenimines (PEIs) to form nanoparticles . The crosslinking reaction is influenced by the amount of this compound used, which can control the size and zeta potential of the resulting nanoparticles .

Biochemical Pathways

Its role in the formation of nanoparticles suggests it may influence pathways related to gene delivery and expression .

Pharmacokinetics

Its use in the formation of nanoparticles suggests it may be designed to enhance the bioavailability of other compounds, such as dna, by facilitating their delivery into cells .

Result of Action

The primary result of this compound’s action is the formation of nanoparticles that can effectively carry DNA . These nanoparticles have been found to exhibit higher transfection efficiency than native polymers and standard transfection reagents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the size and zeta potential of the resulting nanoparticles can be adjusted by changing the feeding mass ratio of the core/shell material and emulsifying rate . Additionally, the compound’s action may be affected by the conditions under which it is stored and used .

Biochemical Analysis

Biochemical Properties

Diglycidyl 1,2-cyclohexanedicarboxylate plays a crucial role in biochemical reactions, particularly in the formation of crosslinked polymer networks. It interacts with various enzymes, proteins, and other biomolecules through its reactive epoxy groups. These interactions often involve nucleophilic attack by amino acids such as lysine and cysteine, leading to the formation of covalent bonds. This compound is also known to interact with polyethylenimine, forming nanoparticles that can be used for gene delivery applications .

Cellular Effects

The effects of this compound on cellular processes are significant. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, when used in gene delivery systems, it enhances the transfection efficiency of DNA into cells, thereby affecting gene expression . Additionally, its interaction with cellular proteins can lead to changes in cellular metabolism and signaling pathways, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The epoxy groups in its structure are highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by facilitating the delivery of genetic material into cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have shown that its effects on cellular function can persist, particularly in the context of gene delivery, where sustained gene expression has been observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to be effective in gene delivery without significant toxicity. At higher doses, toxic effects such as inflammation and tissue damage have been observed. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modifying enzyme activity and gene expression. For example, its interaction with polyethylenimine in gene delivery systems can influence the metabolic pathways involved in nucleic acid processing and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, in gene delivery applications, the compound can be localized to the nucleus, where it facilitates the delivery of genetic material and influences gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diglycidyl 1,2-cyclohexanedicarboxylate is synthesized through the esterification of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin. The reaction involves the use of a catalyst, typically a base such as sodium hydroxide, to facilitate the formation of the glycidyl ester . The reaction conditions include maintaining a temperature range of 50-70°C and continuous stirring to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification through distillation to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure its purity and performance characteristics .

Chemical Reactions Analysis

Types of Reactions: Diglycidyl 1,2-cyclohexanedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Diglycidyl 1,2-cyclohexanedicarboxylate is unique due to its cycloaliphatic structure, which imparts superior chemical resistance and mechanical properties compared to other epoxy resins. Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring high durability and stability .

Properties

IUPAC Name

bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate
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InChI

InChI=1S/C14H20O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h9-12H,1-8H2
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InChI Key

XFUOBHWPTSIEOV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3
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Molecular Formula

C14H20O6
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Related CAS

27103-66-8
Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer
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DSSTOX Substance ID

DTXSID7024875
Record name Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate
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Molecular Weight

284.30 g/mol
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Physical Description

1,2-cyclohexanedicarboxylic acid, bis(oxiranylmethyl)- is a clear yellow viscous liquid. (NTP, 1992), Liquid
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
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Boiling Point

307 °F at 760 mmHg (NTP, 1992)
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Flash Point

374 °F (NTP, 1992)
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Density

1.227 at 62.8 °F (NTP, 1992) - Denser than water; will sink
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Vapor Pressure

7.5e-07 mmHg at 77 °F ; 0.000375 at 140 °F (NTP, 1992)
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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CAS No.

5493-45-8, 27103-66-8
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Record name Diglycidyl hexahydrophthalate
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Record name 1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester
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Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer
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Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
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Record name Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate
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Synthesis routes and methods

Procedure details

4163 g of epichlorhydrin, 693 g of hexahydrophthalic acid anhydride and 105 g of distilled water were weighed into a 6-liter four-necked flask, equipped with a reflux condenser, gas inlet pipe and dropping funnel, and heated with stirring to 90°C. A gentle stream of nitrogen was passed over the reaction mixture. After 2.5 hours, 15 g of K2HPO4 (secondary o-potassium phosphate) were added and the mixture was kept for about another 4 hours at 90°C. Thereafter, the product had an acid number of 0. It was cooled to approximately 20°C, followed by the dropwise addition over a period of 1 to 2 hours of 882 g of 45% by weight of NaOH. The sump temperature should not exceed 30°C during the addition. A water jet vacuum was then applied, and water together with excess epichlorhydrin (substantially quantitative) was distilled off. After the sump temperature had reached 90°C and the vacuum settled at approximately 20 mm, the product was taken up with 1000 g of toluene and washed with water until salt-free.
Quantity
4163 g
Type
reactant
Reaction Step One
Quantity
693 g
Type
reactant
Reaction Step One
Name
Quantity
105 g
Type
solvent
Reaction Step One
Name
K2HPO4
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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